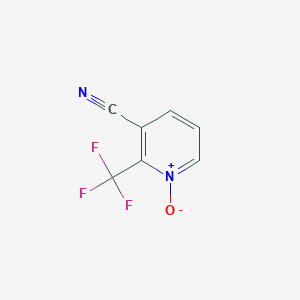
3-Cyano-2-(trifluoromethyl)pyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-2-(trifluoromethyl)pyridine 1-oxide is a chemical compound with the molecular formula C7H3F3N2O It is characterized by the presence of a cyano group, a trifluoromethyl group, and a pyridine ring with an oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-(trifluoromethyl)pyridine 1-oxide typically involves the introduction of the cyano and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of 2-chloro-3-cyanopyridine with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-2-(trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The trifluoromethyl and cyano groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with higher oxidation states, while reduction can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Cyano-2-(trifluoromethyl)pyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism by which 3-Cyano-2-(trifluoromethyl)pyridine 1-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and lead to various effects depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-5-(trifluoromethyl)pyridine: Similar structure but different position of the cyano group.
3-Cyano-2-pyridone: Contains a cyano group and a pyridone ring.
Trifluoromethylpyridine derivatives: Various derivatives with trifluoromethyl groups in different positions.
Uniqueness
3-Cyano-2-(trifluoromethyl)pyridine 1-oxide is unique due to the presence of both cyano and trifluoromethyl groups on the same pyridine ring, along with an oxide functional group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
923288-82-8 |
|---|---|
Fórmula molecular |
C7H3F3N2O |
Peso molecular |
188.11 g/mol |
Nombre IUPAC |
1-oxido-2-(trifluoromethyl)pyridin-1-ium-3-carbonitrile |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)6-5(4-11)2-1-3-12(6)13/h1-3H |
Clave InChI |
PXUBPMXRIWOALZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C([N+](=C1)[O-])C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Benzyl-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B14195143.png)


![(3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14195181.png)

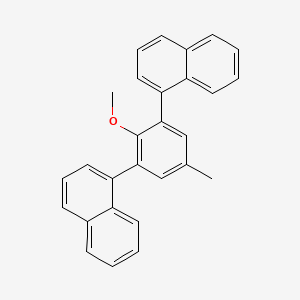
![7-Methoxy-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14195201.png)
![3-[(4-Bromophenyl)methyl]-2-methoxyquinoline](/img/structure/B14195212.png)
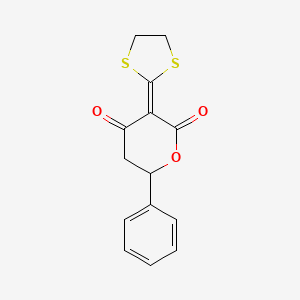
![{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol](/img/structure/B14195228.png)
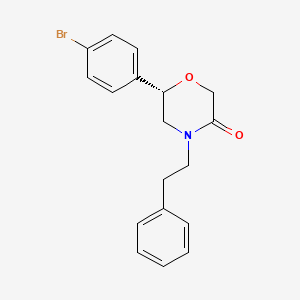
![5-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14195234.png)
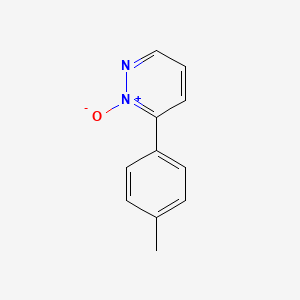
![2-[5-(Heptadec-8-ene-1-sulfinyl)-1,3,4-oxadiazol-2-YL]pyridine](/img/structure/B14195239.png)
